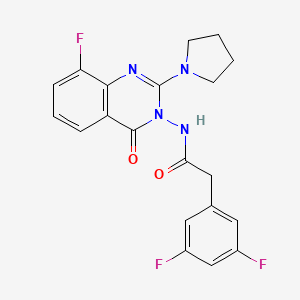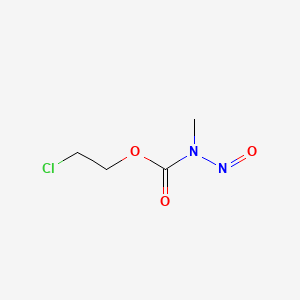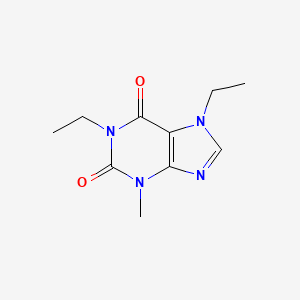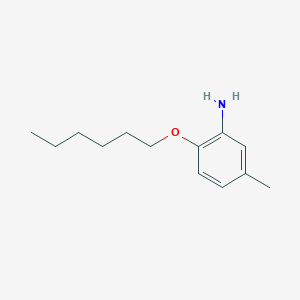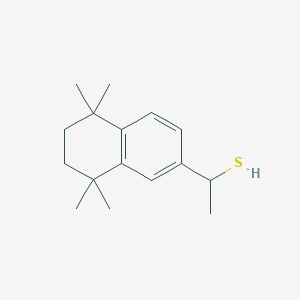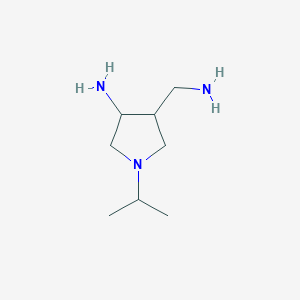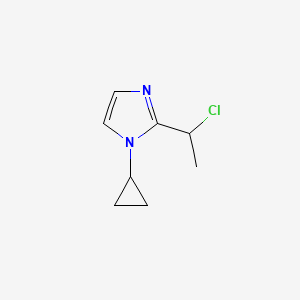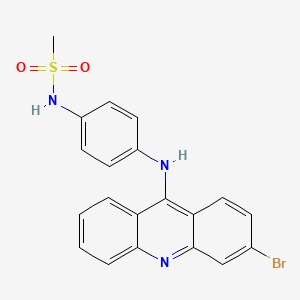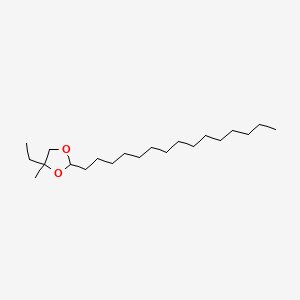
1-Bromo-1-fluoro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-fluoro-2-propanone is an organic compound with the molecular formula C3H4BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-1-fluoro-2-propanone can be synthesized through several methods. One common approach involves the halogenation of 2-propanone (acetone) using bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-fluoro-2-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-fluoro-2-propanone.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluoroalkenes.
Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 1-Fluoro-2-propanone.
Elimination Reactions: Fluoroalkenes.
Oxidation and Reduction: Various alcohols or carboxylic acids, depending on the specific reaction conditions.
Scientific Research Applications
1-Bromo-1-fluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1-fluoro-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, elimination, and other reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-fluoropropane: Similar in structure but lacks the carbonyl group.
2-Bromo-1-fluoropropane: Another isomer with different reactivity.
1,3-Dibromo-1,1-difluoro-2-propanone: Contains additional bromine and fluorine atoms, leading to different chemical properties.
Uniqueness
1-Bromo-1-fluoro-2-propanone is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, along with a carbonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Properties
CAS No. |
758-25-8 |
|---|---|
Molecular Formula |
C3H4BrFO |
Molecular Weight |
154.97 g/mol |
IUPAC Name |
1-bromo-1-fluoropropan-2-one |
InChI |
InChI=1S/C3H4BrFO/c1-2(6)3(4)5/h3H,1H3 |
InChI Key |
KJWRNRKUSGGJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


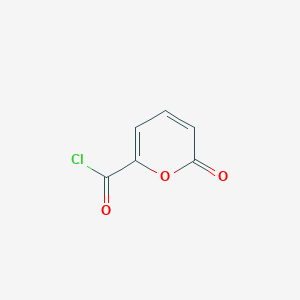
![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
